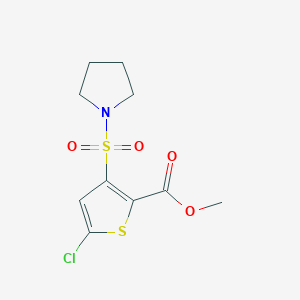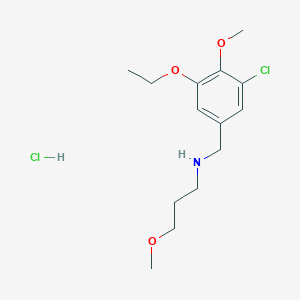![molecular formula C13H19N3O4S B4446344 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Vue d'ensemble
Description
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, also known as NPSB-517, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and contributes to their growth and metastasis.
Mécanisme D'action
The mechanism of action of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. CA IX is overexpressed in many solid tumors and contributes to their growth and metastasis by regulating the pH of the tumor microenvironment. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which impairs tumor growth and metastasis.
Biochemical and Physiological Effects:
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to have potent and selective inhibitory activity against CA IX, with an IC50 value of 4.5 nM. The compound has also been shown to be selective against other carbonic anhydrase isoforms, with little or no inhibitory activity against CA I, II, IV, VII, and XII. In vivo studies have shown that 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide can reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity against CA IX, its ability to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy, and its easy synthesis method. However, there are also some limitations to using 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in lab experiments, such as its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide, including:
1. Optimization of the pharmacokinetic and pharmacodynamic properties of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide to improve its efficacy and reduce its toxicity.
2. Evaluation of the safety and efficacy of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in clinical trials for the treatment of cancer and other diseases.
3. Development of novel derivatives of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide with improved potency and selectivity against CA IX.
4. Investigation of the potential therapeutic applications of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide in hypoxia-related diseases such as stroke and ischemic heart disease.
5. Exploration of the molecular mechanisms underlying the selective inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide.
In conclusion, 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a potent and selective inhibitor of CA IX that has potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research and development of 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide may lead to the discovery of novel therapeutics for the treatment of various diseases.
Applications De Recherche Scientifique
3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, hypoxia, and other diseases. The compound has been shown to selectively inhibit CA IX, which is overexpressed in many solid tumors and contributes to their growth and metastasis. Inhibition of CA IX by 3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
3-nitro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c17-16(18)12-5-3-6-13(11-12)21(19,20)14-7-4-10-15-8-1-2-9-15/h3,5-6,11,14H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFURHWIMQRQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4446262.png)

![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)
![ethyl [3-(4-chlorophenyl)-2-(methoxymethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4446300.png)

![N-[5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzamide](/img/structure/B4446310.png)
![5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
![methyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4446321.png)
![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4446326.png)
![3-methyl-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446334.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4446336.png)
![2-methoxy-N-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B4446341.png)